molecular formula C14H10O4 B12212957 [1,1'-Biphenyl]-3,4-dicarboxylic acid CAS No. 4445-58-3

[1,1'-Biphenyl]-3,4-dicarboxylic acid

Cat. No.: B12212957
CAS No.: 4445-58-3
M. Wt: 242.23 g/mol
InChI Key: YYEWRNLQOAIQDL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3,4-dicarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached at the 3 and 4 positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, material science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4-dicarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid with a halogenated biphenyl derivative under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,4-dicarboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3,4-dicarboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

[1,1'-Biphenyl]-3,4-dicarboxylic acid serves as a versatile building block in organic synthesis. It is employed in the preparation of complex organic molecules and polymers. Its carboxylic acid functional groups facilitate various coupling reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals.

Materials Science

The compound is utilized in the production of nematic aromatic polyesters, which are crucial for developing liquid crystal polymers. These polymers have potential applications in electronics, optical devices, automotive components, and textiles due to their unique thermal and optical properties.

Biomedical Applications

Research has indicated that this compound may possess antioxidant properties. Studies are ongoing to explore its interactions with biological macromolecules and its potential therapeutic effects against inflammation and cancer.

Case Study 1: In Vitro Studies on Cancer Cell Lines

A study examined the effects of various biphenyl derivatives on MCF-7 breast cancer cells. The results showed that certain derivatives exhibited significant cytotoxicity at specific concentrations. This suggests that this compound could be further investigated for its potential anticancer properties.

Case Study 2: Inflammation Models

In animal models treated with nitro-fatty acids, significant reductions in inflammation markers were observed. This finding implies that this compound may similarly influence inflammatory pathways in vivo.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,4-dicarboxylic acid and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. For example, certain derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The pathways involved can include signal transduction and transcription activation, particularly those associated with inflammation and cell growth .

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-4,4’-dicarboxylic acid
  • Terephthalic acid
  • Isophthalic acid

Comparison: [1,1’-Biphenyl]-3,4-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which affects its reactivity and the types of derivatives that can be synthesized. Compared to [1,1’-Biphenyl]-4,4’-dicarboxylic acid, which has carboxylic acid groups on both benzene rings, [1,1’-Biphenyl]-3,4-dicarboxylic acid offers different steric and electronic properties, making it suitable for distinct applications .

Biological Activity

[1,1'-Biphenyl]-3,4-dicarboxylic acid, also known as 3,4-biphenyldicarboxylic acid, is an organic compound with notable structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C14H10O4C_{14}H_{10}O_4, indicating the presence of two carboxylic acid functional groups attached to a biphenyl backbone. The compound is characterized by its ability to participate in various chemical reactions due to the reactivity of its carboxyl groups.

Antioxidant Properties

Research has indicated that biphenyl derivatives exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress within biological systems. Studies suggest that this compound may effectively scavenge free radicals and reduce lipid peroxidation levels, thus protecting cellular components from oxidative damage .

Anticancer Activity

The compound has been explored for its potential anticancer properties. In vitro studies have shown that derivatives of biphenyl carboxylic acids can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives exhibit cytotoxic effects against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines . The mechanism behind this activity may involve the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2). This could position the compound as a potential therapeutic agent for inflammatory disorders .

The biological activity of this compound is largely attributed to its interaction with various biological macromolecules:

  • Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes associated with cancer progression and inflammation.
  • Metal Coordination : The ability to form metal-organic frameworks (MOFs) suggests that it can interact with metal ions, which could enhance its biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals; reducing lipid peroxidation
AnticancerCytotoxic effects on HeLa and CaCo-2 cell lines
Anti-inflammatoryInhibition of COX enzymes; reduction of cytokines

Case Studies

  • Antioxidant Study : A study conducted on the antioxidant activity demonstrated that this compound significantly reduced oxidative stress markers in cellular models. The results indicated a dose-dependent response where higher concentrations led to greater protective effects against oxidative damage .
  • Cytotoxicity Assay : In vitro assays revealed that modifications of the biphenyl structure led to enhanced cytotoxicity against various cancer cell lines. One derivative showed an IC50 value of 2.76 µM against ovarian cancer cells, indicating substantial potency .

Properties

IUPAC Name

4-phenylphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEWRNLQOAIQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196182
Record name (1,1'-Biphenyl)-3,4-dicarboxylic acid
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Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4445-58-3
Record name 4-Phenylphthalic acid
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Record name (1,1'-Biphenyl)-3,4-dicarboxylic acid
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Record name 3,4-Biphenyldicarboxylic acid
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Record name [1,1'-biphenyl]-3,4-dicarboxylic acid
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Record name (1,1'-BIPHENYL)-3,4-DICARBOXYLIC ACID
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